molecular formula C11H9FO2S B1406195 Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate CAS No. 1503529-61-0

Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate

Cat. No. B1406195
CAS RN: 1503529-61-0
M. Wt: 224.25 g/mol
InChI Key: IRKPFCBWDHRYGO-UHFFFAOYSA-N
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Description

Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate is a chemical compound with the molecular formula C11H9FO2S . It has a molecular weight of 224.25 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9FO2S/c1-2-14-11(13)10-6-7-8(12)4-3-5-9(7)15-10/h3-6H,2H2,1H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Crystal Structures of Metal Complexes

Research on the crystal structures of metal(II) 2-fluorobenzoate complexes with various N-donor ligands aims to contribute to the understanding of how these structures affect the formation of target molecules. This study provides insights into the structural behavior of metal carboxylate complexes, highlighting their potential applications in materials science due to their various physical and biological properties (Öztürkkan & Necefoğlu, 2022).

Biodegradation of Thiophenes

The review on the biodegradation of condensed thiophenes in petroleum emphasizes the significance of thiophene compounds in environmental science. It discusses the types of organosulfur compounds found in petroleum and their fate in contaminated environments, highlighting the need for further research on their toxicity and biodegradation pathways (Kropp & Fedorak, 1998).

Biological Importance of Benzothiazoles

The synthesis and review of 2-(thio)ureabenzothiazoles underline their broad spectrum of biological activities, making them significant in medicinal chemistry. The review covers synthetic methodologies and pharmacological activities, indicating the therapeutic potential of these compounds in treating various diseases (Rosales-Hernández et al., 2022).

Antioxidant Activity Methods

A review on analytical methods used in determining antioxidant activity discusses the importance of antioxidants in various fields. It presents a critical overview of tests used to determine antioxidant capacity, highlighting their applicability, advantages, and limitations. This information is crucial for research on compounds with potential antioxidant properties (Munteanu & Apetrei, 2021).

Drug Repurposing in Cancer Therapy

The exploration of benzimidazole antihelminthics as potent anticancer agents illustrates the potential of repurposing existing drugs for new therapeutic applications. This review highlights the anticancer potency of these drugs, suggesting their validation through clinical trials for cancer therapy (Nath et al., 2020).

Safety and Hazards

Ethyl 7-fluorobenzo[b]thiophene-2-carboxylate should be stored at room temperature . It is associated with several hazard statements, including H302, H315, H320, and H335, indicating potential harm if swallowed, skin irritation, eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

ethyl 7-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO2S/c1-2-14-11(13)9-6-7-4-3-5-8(12)10(7)15-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRKPFCBWDHRYGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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